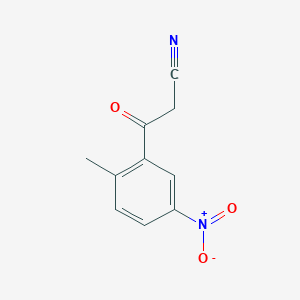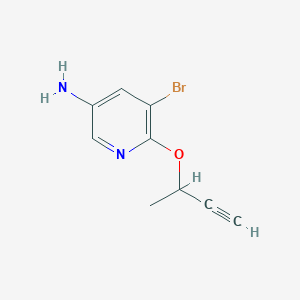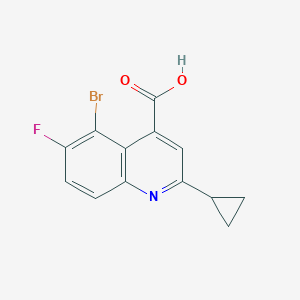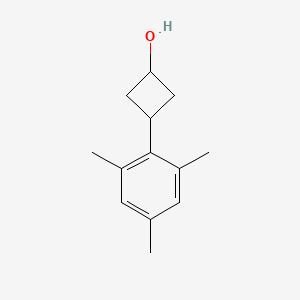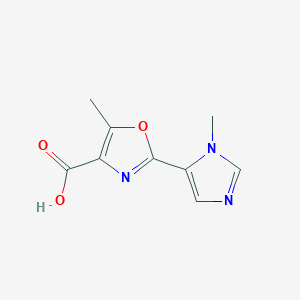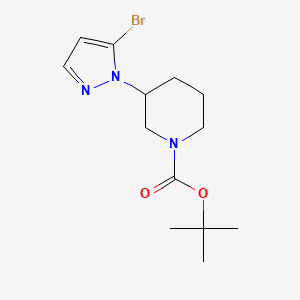
1-Boc-3-(5-bromo-1-pyrazolyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(5-bromo-1-pyrazolyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom attached to the pyrazole ring, and a piperidine ring
Preparation Methods
The synthesis of 1-Boc-3-(5-bromo-1-pyrazolyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.
Coupling of Pyrazole and Piperidine Rings: The brominated pyrazole is then coupled with the piperidine ring using a suitable coupling reagent, such as a palladium catalyst, to form the desired product.
Introduction of the Boc Protecting Group: Finally, the Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Boc-3-(5-bromo-1-pyrazolyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and trifluoroacetic acid (TFA) for deprotection. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-3-(5-bromo-1-pyrazolyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Chemical Biology: It serves as a tool compound for studying biological processes and interactions, particularly those involving pyrazole and piperidine moieties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-Boc-3-(5-bromo-1-pyrazolyl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its pyrazole and piperidine moieties. These interactions can modulate the activity of the target proteins, leading to desired therapeutic effects. The exact molecular pathways involved vary depending on the specific bioactive molecule being synthesized.
Comparison with Similar Compounds
1-Boc-3-(5-bromo-1-pyrazolyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-(4-bromo-3,5-dimethylphenoxy)piperidine: This compound has a similar piperidine ring but differs in the substituents on the aromatic ring.
1-Boc-3-(4-chloro-1-pyrazolyl)piperidine: This compound has a chlorine atom instead of a bromine atom on the pyrazole ring.
1-Boc-3-(5-methyl-1-pyrazolyl)piperidine: This compound has a methyl group instead of a bromine atom on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H20BrN3O2 |
|---|---|
Molecular Weight |
330.22 g/mol |
IUPAC Name |
tert-butyl 3-(5-bromopyrazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-8-4-5-10(9-16)17-11(14)6-7-15-17/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
HVONLHJJHRPEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C(=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


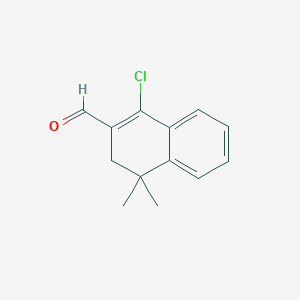
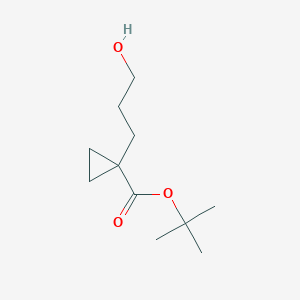
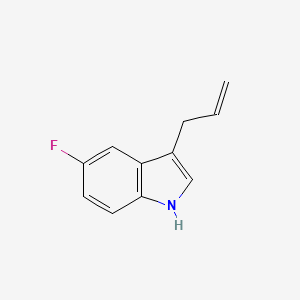
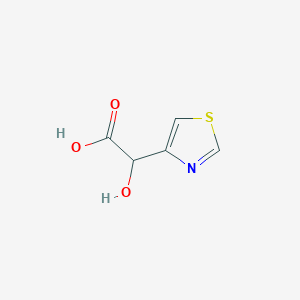
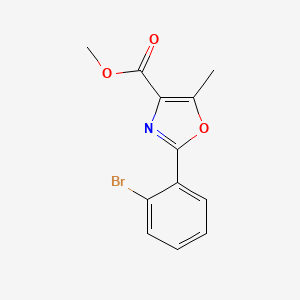
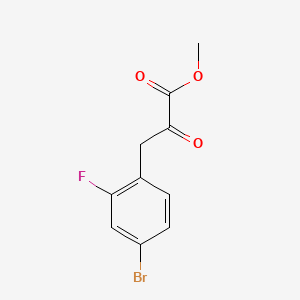
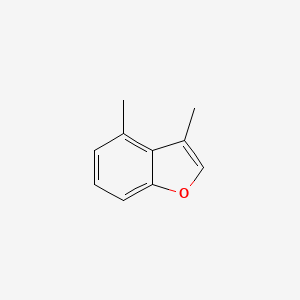
![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)
